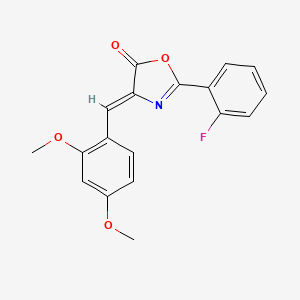
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide, also known as AGN 192403, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in 2002 by a team of researchers led by Dr. James T. Dalton at the University of Michigan. Since then, AGN 192403 has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Mecanismo De Acción
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male sexual characteristics. By binding to these receptors, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 can activate or inhibit certain cellular functions, leading to an increase in muscle mass, bone density, and overall physical performance.
Biochemical and Physiological Effects
Studies have shown that N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 can increase muscle mass and strength in both animals and humans. It has also been found to improve bone density and reduce the risk of fractures in postmenopausal women. Additionally, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has been shown to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has several advantages for use in lab experiments, including its high selectivity for androgen receptors, low toxicity, and ease of synthesis. However, its limited solubility in water and potential for off-target effects may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403, including:
1. Investigating its potential use in the treatment of muscle wasting and other muscle-related disorders.
2. Exploring its effects on bone health and the prevention of osteoporosis.
3. Studying its impact on metabolic disorders such as diabetes and obesity.
4. Investigating its potential use as a performance-enhancing drug in sports.
5. Exploring its potential as a growth promoter in agriculture.
In conclusion, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 is a promising compound with a wide range of potential applications in medicine, sports, and agriculture. Its selective binding to androgen receptors and positive impact on muscle mass, bone density, and metabolic function make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 involves a multi-step process that starts with the reaction of 4-methoxybenzyl chloride with 4-methylcyclohexanone to form the intermediate 4-methoxyphenyl-4-methylcyclohexanone. This intermediate is then treated with ammonium acetate and palladium on carbon catalyst to yield N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has been extensively studied for its potential applications in the treatment of various medical conditions, including muscle wasting, osteoporosis, and androgen deficiency syndrome. It has also been investigated for its potential use as a performance-enhancing drug in sports and as a growth promoter in agriculture.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h7-12H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXHQDZKAQYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)